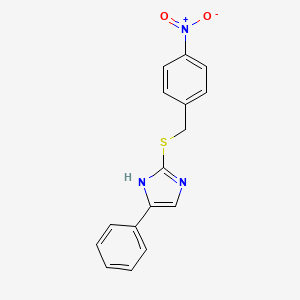

3-Cyclopropyl-2-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

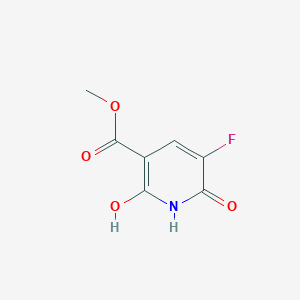

3-Cyclopropyl-2-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .

Synthesis Analysis

The synthesis of organoboron compounds like 3-Cyclopropyl-2-methylphenylboronic acid often involves processes such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of such compounds .Chemical Reactions Analysis

Organoboron compounds are known to participate in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction . They can also undergo protodeboronation .Aplicaciones Científicas De Investigación

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild and functional group tolerant reaction conditions .

- Method : The reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst . The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign .

- Results : The Suzuki–Miyaura coupling has been widely applied in various fields due to its exceptional versatility and efficiency .

-

Protodeboronation

- Field : Organic Chemistry

- Application : Boronic esters, which can be derived from boronic acids, are used in catalytic protodeboronation . This process is a valuable transformation in organic synthesis .

- Method : The protodeboronation involves the removal of a boron group from an organoboron compound under catalytic conditions .

- Results : The protodeboronation of boronic esters allows for formal anti-Markovnikov alkene hydromethylation .

-

Drug Design

- Field : Medicinal Chemistry

- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

- Method : The specific methods of application would depend on the particular drug or device being designed .

- Results : The use of boronic acids in drug design has led to the development of a variety of therapeutic agents .

-

Neutron Capture Therapy

- Field : Medical Physics

- Application : Boronic acids, including 3-Cyclopropyl-2-methylphenylboronic acid, can be used as boron-carriers in neutron capture therapy . This is a type of radiation therapy used to treat certain types of cancer .

- Method : In neutron capture therapy, boron-containing compounds are introduced into the body and accumulate in cancer cells . The patient is then exposed to a beam of low-energy neutrons, which are absorbed by the boron atoms, causing them to become radioactive and destroy the cancer cells .

- Results : Neutron capture therapy has shown promise in the treatment of certain types of cancer, including brain tumors .

-

Molecular Receptors

- Field : Supramolecular Chemistry

- Application : Boronic acids are used in the construction of molecular receptors, particularly for sugars . This is due to their ability to form reversible covalent bonds with diols, which are present in sugars .

- Method : The specific methods of application would depend on the particular receptor being designed .

- Results : The use of boronic acids in molecular receptors has led to the development of a variety of sensing and binding applications .

-

Covalent Organic Frameworks

- Field : Materials Engineering

- Application : Boronic acids are used in the construction of covalent organic frameworks . These are a type of porous material with potential applications in gas storage, catalysis, and drug delivery .

- Method : The construction of covalent organic frameworks typically involves the formation of strong covalent bonds between organic building blocks . Boronic acids can act as one of these building blocks, contributing to the stability and functionality of the resulting material .

- Results : The use of boronic acids in covalent organic frameworks has led to the development of a variety of new materials with unique properties .

Safety And Hazards

Propiedades

IUPAC Name |

(3-cyclopropyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSASQHNXISRQFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2CC2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-2-methylphenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)